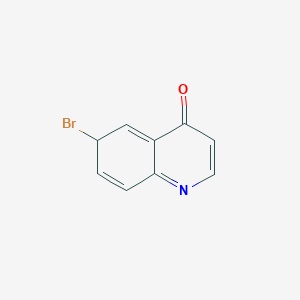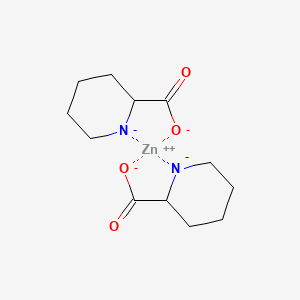
zinc;piperidin-1-ide-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;piperidin-1-ide-2-carboxylate is a compound that combines zinc with a piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;piperidin-1-ide-2-carboxylate typically involves the reaction of piperidine with zinc salts under controlled conditions. One common method is the reaction of piperidine with zinc acetate in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Zinc;piperidin-1-ide-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
Zinc;piperidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of zinc;piperidin-1-ide-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: An oxidized form of piperidine with a carbonyl group.
Substituted Piperidines: Piperidine derivatives with various functional groups attached
Uniqueness
Zinc;piperidin-1-ide-2-carboxylate is unique due to the presence of zinc, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O4Zn-2 |
|---|---|
Molecular Weight |
319.7 g/mol |
IUPAC Name |
zinc;piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C6H10NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*5H,1-4H2,(H,8,9);/q2*-1;+2/p-2 |
InChI Key |
XOCYXHGKQICBGS-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
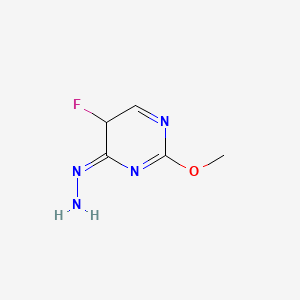
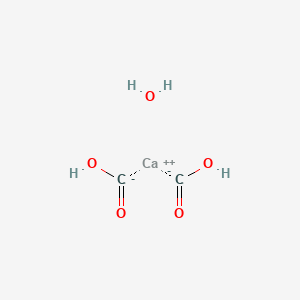
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
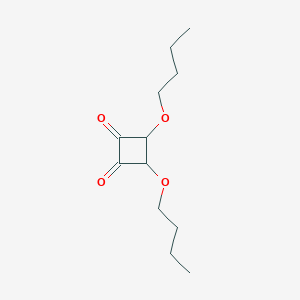
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
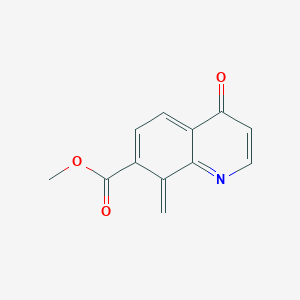

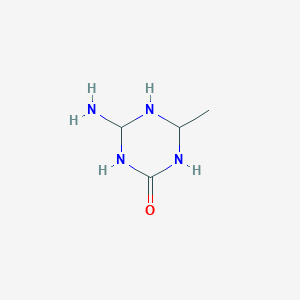
![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)

![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)
